molecular formula C21H21NO3S B6429107 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide CAS No. 1705297-19-3

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide

Cat. No.: B6429107
CAS No.: 1705297-19-3
M. Wt: 367.5 g/mol
InChI Key: JLUSOZPULNOKBM-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a 4-(thiophen-3-yl)benzamide core substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl group. This compound’s structural complexity arises from its dual methoxy substituents and thiophene moiety, which influence its physicochemical properties and biological activity.

Key attributes:

  • Core structure: Benzamide with a thiophen-3-yl group at the para position.
  • Applications: Likely explored for antimicrobial, anticancer, or receptor-targeting activities, based on structural parallels to compounds in and .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-6-4-3-5-18(19)20(25-2)13-22-21(23)16-9-7-15(8-10-16)17-11-12-26-14-17/h3-12,14,20H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUSOZPULNOKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(thiophen-3-yl)benzoic acid with an appropriate amine, such as 2-methoxy-2-(2-methoxyphenyl)ethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Substitution Reactions: The methoxy groups are introduced via nucleophilic substitution reactions, where methoxyphenyl ethyl groups are attached to the benzamide core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The benzamide core can interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Structural Analogues with Thiophene-Benzamide Cores

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Ethoxyethyl spacer with bromine substituent Intermediate for piperazine derivatives (D3 receptor ligands) Bromine enhances reactivity for further substitutions; lacks methoxy-phenyl groups, reducing lipophilicity.
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 5-Methylthiophen-2-yl instead of 2-methoxyphenyl Antimicrobial, anticancer Methyl-thiophene increases electron density but reduces steric bulk compared to methoxy-phenyl.
N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Piperazine-ethoxyethyl chain with 2-methoxyphenyl Dopamine D3 receptor ligand Piperazine moiety introduces basicity and receptor affinity; methoxy-phenyl is part of the piperazine substituent, not the ethyl chain.

Key Trends :

  • Methoxy groups : The target compound’s dual methoxy substituents likely improve membrane permeability compared to brominated or hydroxyethyl analogs (e.g., ’s N-(2-(2-hydroxyethoxy)ethyl)-4-(thiophen-3-yl)benzamide) .
  • Thiophene vs.

Functional Group Variations in Benzamide Derivatives

Compound Class Example Compound Impact of Substituents
Sulfonyl/Sulfonamide N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide Ethylsulfonyl group increases hydrophobicity and may enhance enzyme inhibition.
Methoxy vs. Ethoxy N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide Methoxy provides moderate electron-donating effects, whereas ethoxy extends alkyl chain length.
Heterocyclic Modifications N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Benzothiazole core enhances rigidity and π-stacking potential vs. thiophene’s aromaticity.

Unique Advantages of Target Compound :

  • Dual methoxy groups may confer metabolic stability by resisting oxidative degradation, a limitation in hydroxy-substituted analogs .

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H19_{19}N O3_{3}S
  • Molecular Weight : 317.4 g/mol
  • CAS Number : 1799263-34-5

The structure features a benzamide core with methoxy and thiophene substituents, which are known to influence biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic pathway generally includes:

  • Formation of the thiophene ring.
  • Alkylation with methoxy-substituted phenyl groups.
  • Final amidation to yield the target compound.

Antiproliferative Activity

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and cyano groups have shown IC50_{50} values in the low micromolar range, particularly against the MCF-7 breast cancer cell line (IC50_{50} = 1.2–5.3 μM) . While specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

Antioxidant Activity

Antioxidant assays have demonstrated that similar benzamide derivatives exhibit enhanced antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is attributed to the electron-donating nature of methoxy groups, which can stabilize free radicals .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Benzamide Derivatives :
    A study synthesized various N-substituted benzimidazole carboxamides and evaluated their biological activities. Compounds with multiple methoxy groups showed pronounced antiproliferative activities against MCF-7 cells, suggesting that structural modifications can significantly enhance biological effects .
  • Anticancer Properties :
    Another research focused on novel benzamide derivatives that exhibited selective inhibition against cancer cell lines. The presence of thiophene rings in these compounds was associated with improved potency and selectivity .

Comparative Table of Biological Activities

CompoundIC50_{50} (μM)Activity TypeReference
This compoundTBDAntiproliferativeCurrent Study
Methoxy-substituted benzamides1.2 - 5.3Antiproliferative
Benzimidazole carboxamides3.1 - 4.8Antiproliferative
Benzamide derivativesTBDAntioxidant

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